LJP 1586

Description

Properties

CAS No. |

955037-42-0 |

|---|---|

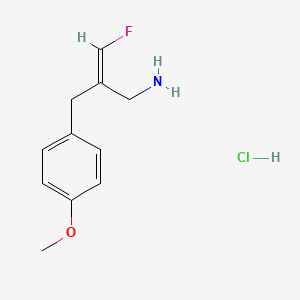

Molecular Formula |

C11H15ClFNO |

Molecular Weight |

231.69 g/mol |

IUPAC Name |

(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13;/h2-5,7H,6,8,13H2,1H3;1H/b10-7-; |

InChI Key |

GNDHRDJFGYCWER-VEZAGKLZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C/C(=C/F)/CN.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=CF)CN.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LJP-1586; LJP1586; LJP 1586; LJP-1586 HCl; LJP-1586 hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LJP 1586

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for LJP 1586, a novel small molecule anti-inflammatory agent. The information is collated from key preclinical studies to support further research and development.

Executive Summary

This compound is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme also known as Amine Oxidase, Copper-Containing 3 (AOC3) and Vascular Adhesion Protein-1 (VAP-1)[1]. The primary mechanism of action of this compound is the attenuation of inflammatory responses by inhibiting the enzymatic activity of SSAO, which plays a crucial role in the migration of leukocytes to inflamed tissues[1]. Preclinical data has demonstrated the efficacy of this compound in reducing leukocyte accumulation in various inflammatory models[1].

Molecular Target and Interaction

The molecular target of this compound is the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO). SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, producing an aldehyde, ammonia, and hydrogen peroxide[1]. The enzymatic functions of SSAO are integral to the process of leukocyte adhesion and transmigration across the endothelium to sites of inflammation[1]. This compound, with the chemical name Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, acts as an amine-based inhibitor of SSAO[1].

Signaling Pathway and Downstream Effects

The anti-inflammatory effects of this compound are a direct consequence of its inhibition of SSAO. By blocking SSAO activity, this compound interferes with the leukocyte adhesion cascade, a critical process in the inflammatory response. This leads to a significant reduction in the extravasation of leukocytes, such as neutrophils, into inflamed tissues.

Caption: Signaling pathway of SSAO inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 Value |

| SSAO | Rodent | 4 - 43 nM[1] |

| SSAO | Human | 4 - 43 nM[1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration | ED50 | Outcome |

| Rat Lung SSAO Inhibition | Rat | Oral | 0.1 - 1 mg/kg[1] | Complete inhibition of lung SSAO[1] |

| Mouse Inflammatory Leukocyte Trafficking | Mouse | Oral | Dose-dependent | Significant inhibition of neutrophil accumulation[1] |

| Rat LPS-induced Lung Inflammation | Rat | 10 mg/kg | N/A | 55% reduction in transmigrated cells in BAL[1] |

Table 3: Pharmacodynamic Profile of this compound

| Parameter | Species | Value |

| Pharmacodynamic Half-life | Rat | > 24 hours[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

5.1. In Vitro SSAO Inhibition Assay

-

Objective: To determine the in vitro potency of this compound against rodent and human SSAO.

-

Method: The enzymatic activity of SSAO was measured in the presence of varying concentrations of this compound. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were then calculated. The selectivity of this compound was confirmed by testing against a broad panel of other receptors and enzymes, including monoamine oxidases A and B[1].

5.2. In Vivo SSAO Inhibition in Rat Lung

-

Objective: To assess the in vivo potency and duration of action of orally administered this compound.

-

Method: Rats were orally administered with this compound. At various time points post-administration, lung tissue was collected and the activity of SSAO was measured to determine the extent of inhibition. The ED50, the dose required to achieve 50% of the maximum effect, was calculated. The pharmacodynamic half-life was determined by measuring the duration of SSAO inhibition[1].

5.3. Mouse Model of Inflammatory Leukocyte Trafficking

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Method: A mouse model of inflammatory leukocyte trafficking was utilized. This compound was administered orally in a dose-dependent manner. The extent of neutrophil accumulation at the site of inflammation was quantified and compared to control groups. The effect was also compared to that of an anti-leukocyte function-associated antigen-1 antibody[1].

5.4. Rat Model of LPS-Induced Lung Inflammation

-

Objective: To further confirm the anti-inflammatory effect of this compound in a lung inflammation model.

-

Method: Lung inflammation was induced in rats using lipopolysaccharide (LPS). This compound was administered at a dose of 10 mg/kg. The number of transmigrated cells in the bronchoalveolar lavage (BAL) fluid was quantified to assess the extent of inflammation and the effect of the drug[1].

Caption: Overview of the experimental workflow for this compound.

References

LJP 1586: A Selective Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme with significant implications in the inflammatory cascade. Its enzymatic activity leads to the production of pro-inflammatory mediators, while its function as an adhesion molecule facilitates the recruitment of leukocytes to sites of inflammation. LJP 1586, a potent and selective small molecule inhibitor of SSAO, has emerged as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SSAO/VAP-1 and its Role in Inflammation

Semicarbazide-sensitive amine oxidase (SSAO), also designated as amine oxidase, copper-containing 3 (AOC3) and Vascular Adhesion Protein-1 (VAP-1), is a homodimeric, copper-containing enzyme primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2] SSAO/VAP-1 plays a crucial dual role in the inflammatory process:

-

Enzymatic Activity: SSAO catalyzes the oxidative deamination of primary amines, generating hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia.[1] These products, particularly H₂O₂, are reactive species that contribute to oxidative stress and can act as signaling molecules, promoting an inflammatory environment.[1][3]

-

Adhesion Function: As VAP-1, it functions as an adhesion molecule on the vascular endothelium, mediating the tethering, rolling, and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][4] This process is critical for the cellular inflammatory response.

The enzymatic activity of SSAO is intrinsically linked to its adhesive function. The H₂O₂ produced by SSAO can induce the expression of other adhesion molecules, such as E-selectin, P-selectin, ICAM-1, and VCAM-1, on endothelial cells through the activation of transcription factors like NF-κB, thereby amplifying the inflammatory cascade.[1][3] Given its central role in leukocyte trafficking and inflammation, SSAO/VAP-1 represents a compelling target for the development of novel anti-inflammatory therapeutics.

This compound: A Potent and Selective SSAO Inhibitor

This compound, with the chemical name (Z)-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, orally active, and selective inhibitor of SSAO. Its inhibitory activity has been demonstrated against both rodent and human forms of the enzyme, highlighting its potential for clinical development.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo settings.

Table 1: In Vitro Inhibitory Activity of this compound against SSAO

| Enzyme Source | IC₅₀ (nM) |

| Rodent SSAO | 4 - 43 |

| Human SSAO | 4 - 43 |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter | ED₅₀ (mg/kg) | Outcome |

| Rat | Inhibition of lung SSAO | 0.1 - 1 | Complete inhibition |

| Mouse | Neutrophil Accumulation | - | Significant dose-dependent inhibition |

| Rat | LPS-induced Lung Inflammation | 10 (dose administered) | 55% reduction in transmigrated cells |

ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.

Table 3: Pharmacodynamic Profile of this compound in Rats

| Parameter | Value |

| Pharmacodynamic Half-life | > 24 hours |

Signaling Pathways and Experimental Workflows

SSAO/VAP-1 Signaling in Leukocyte Migration

The following diagram illustrates the role of SSAO/VAP-1 in mediating leukocyte migration to inflammatory sites and the mechanism of action for this compound.

Caption: SSAO/VAP-1 signaling pathway in leukocyte migration and its inhibition by this compound.

Experimental Workflow for In Vitro SSAO Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory potency (IC₅₀) of a compound like this compound against SSAO.

Caption: Workflow for determining the in vitro IC₅₀ of this compound against SSAO.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize SSAO inhibitors like this compound.

In Vitro SSAO Inhibition Assay (Fluorometric)

This protocol is based on the measurement of H₂O₂, a product of the SSAO-catalyzed reaction, using a fluorogenic substrate.

Materials:

-

Purified SSAO enzyme (from rodent or human source)

-

This compound

-

SSAO substrate (e.g., 1 mM benzylamine)

-

Amplex® Red reagent (10 mM in DMSO)

-

Horseradish peroxidase (HRP) (10 U/mL)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black, flat-bottom microplate

-

Microplate fluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination.

-

Prepare a fresh working solution of the detection reagent by mixing Amplex® Red and HRP in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add 20 µL of the purified SSAO enzyme solution to all wells.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the SSAO substrate to each well.

-

Immediately place the plate in a microplate fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo LPS-Induced Lung Inflammation in Rats

This model assesses the ability of this compound to inhibit leukocyte infiltration into the lungs following an inflammatory challenge.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into groups: Vehicle control, LPS + Vehicle, and LPS + this compound (at various doses).

-

-

Drug Administration:

-

Administer this compound or vehicle orally (p.o.) at a defined time (e.g., 1 hour) before the LPS challenge.

-

-

Induction of Lung Inflammation:

-

Anesthetize the rats.

-

Instill LPS (e.g., 5 mg/kg) intratracheally to induce lung inflammation. The control group receives sterile PBS.

-

-

Bronchoalveolar Lavage (BAL):

-

At a specific time point after LPS administration (e.g., 4-6 hours), humanely euthanize the animals.

-

Perform bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs.

-

-

Cell Analysis:

-

Centrifuge the collected BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, etc.).

-

-

Data Analysis:

-

Calculate the total number of each cell type in the BAL fluid.

-

Compare the cell counts between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

-

In Vivo Neutrophil Accumulation Model in Mice

This model evaluates the effect of this compound on neutrophil migration into the peritoneal cavity in response to a chemical irritant.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

This compound

-

Thiourea (B124793) or another suitable chemoattractant

-

Sterile PBS

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week.

-

Group animals as described for the rat model.

-

-

Drug Administration:

-

Administer this compound or vehicle orally at a defined time before the inflammatory stimulus.

-

-

Induction of Peritonitis:

-

Induce neutrophil migration by intraperitoneal (i.p.) injection of thiourea (e.g., 1 mg/mouse).

-

-

Peritoneal Lavage:

-

At a predetermined time after thiourea injection (e.g., 4 hours), euthanize the mice.

-

Collect the peritoneal exudate cells by washing the peritoneal cavity with a known volume of sterile PBS.

-

-

Cell Quantification:

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Perform a differential cell count to specifically quantify the number of neutrophils.

-

-

Data Analysis:

-

Analyze the data statistically to determine the effect of this compound on neutrophil accumulation in the peritoneum.

-

Selectivity Profile

This compound has been shown to be a selective inhibitor of SSAO. Notably, its activity was confirmed against a broad panel of receptors and enzymes, including the structurally related monoamine oxidases A and B (MAO-A and MAO-B), where it demonstrated a lack of significant inhibitory activity, highlighting its specificity for SSAO. A comprehensive selectivity profile against a wider range of targets would further delineate its specificity.

Conclusion

This compound is a potent and selective inhibitor of SSAO/VAP-1 with demonstrated efficacy in preclinical models of inflammation. Its ability to target both the enzymatic and adhesive functions of SSAO/VAP-1 makes it an attractive candidate for the treatment of a variety of inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other selective SSAO inhibitors. Further studies to fully elucidate its pharmacokinetic profile and to expand upon its selectivity are warranted to support its progression into clinical trials.

References

- 1. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease [mdpi.com]

- 2. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LJP-1586 and Vascular Adhesion Protein-1 (VAP-1): A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor LJP-1586 and its target, vascular adhesion protein-1 (VAP-1). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core biology of VAP-1, the mechanism of action of LJP-1586, and the experimental methodologies used to study their interaction.

Introduction to Vascular Adhesion Protein-1 (VAP-1)

Vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) or amine oxidase copper-containing 3 (AOC3), is a unique dual-function protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2][3] VAP-1 plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[4][5]

Its functions can be broadly categorized into two distinct mechanisms:

-

Adhesion Molecule: VAP-1 acts as an adhesion molecule, facilitating the tethering and rolling of leukocytes, particularly lymphocytes and neutrophils, on the endothelial surface.[6] This interaction is a critical step in the multi-step process of leukocyte extravasation.

-

Enzymatic Activity: VAP-1 possesses enzymatic activity as a semicarbazide-sensitive amine oxidase.[3][4][5] It catalyzes the oxidative deamination of primary amines, leading to the production of the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[2][3] The generation of H₂O₂ at the cell surface is a key signaling event that promotes inflammation by upregulating the expression of other adhesion molecules.[7]

Given its central role in inflammation, VAP-1 has emerged as a promising therapeutic target for a variety of inflammatory diseases.[5]

LJP-1586: A Potent and Selective VAP-1 Inhibitor

LJP-1586, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, orally active small molecule inhibitor of VAP-1 (SSAO).[4] It has demonstrated potent and selective inhibition of both rodent and human VAP-1 enzymatic activity.[4]

Mechanism of Action

LJP-1586 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of VAP-1.[4] By blocking the amine oxidase function of VAP-1, LJP-1586 prevents the generation of hydrogen peroxide and other reactive aldehydes.[4] This, in turn, is expected to reduce the upregulation of other adhesion molecules and subsequently decrease leukocyte migration to sites of inflammation.

Quantitative Data for LJP-1586

The following tables summarize the key quantitative data for LJP-1586 from preclinical studies.

Table 1: In Vitro Potency of LJP-1586

| Target | Species | IC₅₀ (nM) |

| VAP-1/SSAO | Rodent | 4 - 43 |

| VAP-1/SSAO | Human | 4 - 43 |

Data sourced from PubMed.[4]

Table 2: In Vivo Pharmacodynamics and Efficacy of LJP-1586

| Parameter | Species | Value | Model |

| ED₅₀ | Rat | 0.1 - 1 mg/kg (oral) | Inhibition of lung SSAO activity |

| Pharmacodynamic Half-life | Rat | > 24 hours | Inhibition of lung SSAO activity |

| Efficacy | Rat | 55% reduction in transmigrated cells | LPS-induced lung inflammation (10 mg/kg) |

| Efficacy | Mouse | Significant, dose-dependent inhibition of neutrophil accumulation | Inflammatory leukocyte trafficking |

Data sourced from PubMed.[4]

Signaling Pathways and Experimental Workflows

VAP-1 Signaling Pathway

The enzymatic activity of VAP-1 initiates a signaling cascade that promotes inflammation. The production of hydrogen peroxide acts as a second messenger, activating intracellular signaling pathways such as NF-κB, PI3K, and MAPK. These pathways lead to the upregulation of various adhesion molecules on the endothelial cell surface, further amplifying the inflammatory response.

Experimental Workflow: VAP-1 Activity Assay

A common method to determine the enzymatic activity of VAP-1 is a fluorometric assay. This assay typically measures the production of hydrogen peroxide, a direct product of the VAP-1 catalyzed reaction.

Experimental Workflow: Leukocyte Adhesion Assay under Flow Conditions

To study the effect of LJP-1586 on the adhesive function of VAP-1, an in vitro flow adhesion assay is employed. This assay mimics the physiological shear stress experienced by leukocytes in blood vessels.

Detailed Experimental Protocols

VAP-1 (SSAO) Enzymatic Activity Assay (Fluorometric)

This protocol is based on the principles of the Amplex® Red assay for the detection of hydrogen peroxide.

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

VAP-1 substrate (e.g., benzylamine)

-

Phosphate (B84403) buffer (e.g., 0.25 M sodium phosphate buffer, pH 7.4)

-

Clorgyline (to inhibit MAO-A)

-

Tissue homogenates or cell lysates containing VAP-1

-

LJP-1586 or other inhibitors

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing Amplex® Red, HRP, and clorgyline in phosphate buffer.

-

Add different concentrations of the VAP-1 substrate (e.g., methylamine (B109427) or aminoacetone) to the reaction mixture.

-

For inhibitor studies, pre-incubate the VAP-1 containing sample with varying concentrations of LJP-1586 .

-

Initiate the reaction by adding the VAP-1 containing sample (e.g., tissue homogenate or cell lysate) to the reaction mixture in the microplate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence using a microplate reader with excitation set to ~530 nm and emission detection at ~590 nm.

-

Calculate the VAP-1 activity based on a hydrogen peroxide standard curve and normalize to the protein concentration of the sample. The results are typically expressed as nmol of H₂O₂ produced per milligram of protein per hour (nmol/mg/h).

In Vitro Leukocyte Adhesion Assay under Flow Conditions

This protocol describes a method to assess leukocyte adhesion to an endothelial cell monolayer under physiological shear stress.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells

-

Leukocytes (e.g., peripheral blood lymphocytes)

-

Cell culture medium for endothelial cells and leukocytes

-

Fluorescent dye for labeling leukocytes (e.g., CellTracker™ Green CMFDA)

-

Microslides or flow chambers

-

Syringe pump

-

Inverted fluorescence microscope with a camera

-

LJP-1586 or other inhibitors

Procedure:

-

Culture endothelial cells to form a confluent monolayer on the surface of the microslides.

-

Isolate leukocytes from whole blood using density gradient centrifugation.

-

Label the isolated leukocytes with a fluorescent dye according to the manufacturer's protocol.

-

Assemble the flow chamber system , connecting the microslide to a syringe pump.

-

Pre-treat the endothelial cell monolayer with LJP-1586 or a vehicle control for a specified time.

-

Perfuse the fluorescently labeled leukocytes over the endothelial monolayer at a constant physiological shear stress (e.g., 0.05 Pa).

-

Record videos or capture images of multiple fields of view along the microslide during the perfusion.

-

After perfusion, gently wash the monolayer with buffer to remove non-adherent cells.

-

Capture final images of the adherent leukocytes.

-

Analyze the images to quantify the number of firmly adherent leukocytes per unit area. Compare the results between the LJP-1586 treated and control groups to determine the effect of VAP-1 inhibition on leukocyte adhesion.

Conclusion

LJP-1586 is a potent and selective inhibitor of VAP-1 with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, centered on the inhibition of VAP-1's enzymatic function, highlights the therapeutic potential of targeting this dual-function protein in inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this promising area of therapeutic intervention. Further investigation into the clinical efficacy and safety of VAP-1 inhibitors like LJP-1586 is warranted.

References

- 1. A Flow Adhesion Assay to Study Leucocyte Recruitment to Human Hepatic Sinusoidal Endothelium Under Conditions of Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells [mdpi.com]

- 3. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular Adhesion Protein 1 (VAP-1) Mediates Lymphocyte Subtype-specific, Selectin-independent Recognition of Vascular Endothelium in Human Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular adhesion protein-1 enhances neutrophil infiltration by generation of hydrogen peroxide in renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

LJP 1586: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of LJP 1586, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This document consolidates key quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO. SSAO is a dual-function protein expressed on the surface of endothelial cells and other cell types. Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[1] These products, particularly H₂O₂, act as signaling molecules that can upregulate the expression of key adhesion molecules on endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), through the activation of transcription factors like NF-κB.[2][3][4] This upregulation facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream to sites of inflammation. By inhibiting SSAO, this compound reduces the production of these pro-inflammatory signaling molecules, thereby decreasing leukocyte accumulation at inflammatory sites.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting SSAO activity and reducing inflammation in preclinical models.

| Parameter | Species | Value | Reference |

| IC₅₀ | Rodent | 4 - 43 nM | [1] |

| IC₅₀ | Human | 4 - 43 nM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound against SSAO

| Parameter | Species | Dosage | Effect | Reference |

| ED₅₀ (Rat Lung SSAO Inhibition) | Rat | 0.1 - 1 mg/kg (oral) | Complete inhibition | [1] |

| Pharmacodynamic Half-life | Rat | Not specified | > 24 hours | [1] |

| Neutrophil Accumulation Inhibition | Mouse | Dose-dependent (oral) | Significant inhibition | [1] |

| Reduction in Transmigrated Cells (BALF) | Rat | 10 mg/kg | 55% reduction | [1] |

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Mouse Model of Inflammatory Leukocyte Trafficking (Zymosan-Induced Peritonitis)

This model is used to assess the effect of this compound on neutrophil accumulation in response to an inflammatory stimulus.

Materials:

-

Male C57BL/6 mice (6-10 weeks old, weighing 20-25 g)

-

Zymosan A from Saccharomyces cerevisiae

-

This compound

-

Vehicle control

-

Sterile Phosphate-Buffered Saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

Peritoneal lavage equipment (syringe, needle)

-

Hemocytometer or automated cell counter

-

Cytospin and Diff-Quik stain for differential cell counting

Procedure:

-

Animal Acclimation: House mice in a controlled environment with free access to food and water for at least one week prior to the experiment.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) to the mice. The specific dose range should be determined based on dose-response studies.

-

Induction of Peritonitis: One hour after drug administration, induce peritonitis by intraperitoneal (i.p.) injection of Zymosan A (typically 1 mg suspended in 1 ml of sterile saline).[5]

-

Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.[6] Perform a peritoneal lavage by injecting 5 ml of cold, sterile PBS into the peritoneal cavity and then carefully aspirating the fluid.[7]

-

Cell Counting:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

-

For differential cell counts, prepare cytospin slides from the lavage fluid and stain with Diff-Quik.[5] Count the number of neutrophils, macrophages, and lymphocytes under a light microscope.

-

-

Data Analysis: Express neutrophil counts as the total number of neutrophils per peritoneal cavity. Compare the neutrophil counts in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.

Rat Model of LPS-Induced Lung Inflammation

This model evaluates the ability of this compound to reduce leukocyte transmigration into the lungs following a bacterial endotoxin (B1171834) challenge.

Materials:

-

Sprague-Dawley rats (male, specific weight range to be determined by the study design)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle control

-

Sterile saline

-

Anesthetic

-

Tracheal cannula

-

Bronchoalveolar Lavage (BAL) fluid collection supplies

-

Cell counting and analysis equipment as described above

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., oral gavage).

-

Induction of Lung Inflammation: At a specified time after drug administration, induce lung inflammation by intratracheal instillation of LPS (e.g., 10 µ g/rat in sterile saline).[8] This is typically done under light anesthesia.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 4-6 hours), euthanize the rats.[8] Expose the trachea and insert a cannula. Perform BAL by instilling and withdrawing a specific volume of sterile saline (e.g., 2 ml) three times.[9] Pool the collected fluid.

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total number of transmigrated cells using a hemocytometer.

-

Perform differential cell counts to specifically quantify neutrophils.

-

-

Data Analysis: Compare the total number of transmigrated cells and neutrophils in the BAL fluid of this compound-treated rats to the vehicle-treated control group to calculate the percentage reduction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: this compound Mechanism of Action

Caption: Zymosan-Induced Peritonitis Experimental Workflow

Caption: LPS-Induced Lung Inflammation Experimental Workflow

References

- 1. Anti-inflammatory effects of this compound [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. inotiv.com [inotiv.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]

- 8. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

LJP 1586: An In-depth Technical Guide for the Study of Leukocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LJP 1586 (Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride), a potent and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), for the investigation of leukocyte trafficking in inflammatory processes.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO is a dual-function enzyme expressed on the surface of endothelial cells that plays a crucial role in the migration of leukocytes to sites of inflammation. The enzymatic activity of SSAO is essential for this process. This compound acts as a potent inhibitor of both rodent and human SSAO activity. By inhibiting SSAO, this compound effectively disrupts the molecular machinery required for leukocyte extravasation, thereby reducing the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound Against SSAO

| Species | IC50 (nM) |

| Rodent | 4 - 43 |

| Human | 4 - 43 |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Administration Route | Dose | Effect |

| Rat Lung SSAO Inhibition | Rat | Oral | 0.1 - 1 mg/kg (ED50) | Complete inhibition of SSAO |

| Mouse Inflammatory Leukocyte Trafficking | Mouse | Oral | Dose-dependent | Significant inhibition of neutrophil accumulation |

| Rat LPS-Induced Lung Inflammation | Rat | Oral | 10 mg/kg | 55% reduction in transmigrated cells (BAL) |

Signaling Pathway

The enzymatic activity of SSAO/VAP-1 on the endothelial cell surface contributes to leukocyte trafficking through the generation of hydrogen peroxide (H₂O₂), which acts as a signaling molecule. This process can lead to the activation of downstream pathways, such as NF-κB, promoting the expression of adhesion molecules and facilitating leukocyte transmigration. This compound, by inhibiting SSAO, blocks this initial signaling event.

Caption: SSAO/VAP-1 signaling in leukocyte trafficking and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments to evaluate the efficacy of this compound are provided below.

Mouse Model of Inflammatory Leukocyte Trafficking (Thioglycollate-Induced Peritonitis)

This model is used to assess the effect of this compound on neutrophil accumulation in response to a chemical irritant.

Materials:

-

This compound

-

Vehicle control

-

Male C57BL/6 mice (8-12 weeks old)

-

Sterile 3% Thioglycollate medium

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

-

25G needles and 1 ml syringes for oral gavage

-

27G needles and 5 ml syringes for peritoneal lavage

-

FACS tubes

-

Centrifuge

Procedure:

-

Animal Dosing: Administer this compound or vehicle control to mice via oral gavage at the desired concentration(s). Dosing time relative to thioglycollate injection should be optimized based on the pharmacokinetic profile of this compound.

-

Induction of Peritonitis: At a set time post-dosing, inject 1 ml of sterile 3% thioglycollate medium intraperitoneally into each mouse.

-

Cell Harvest: Euthanize mice at a predetermined time point after thioglycollate injection (e.g., 4 or 24 hours).

-

Peritoneal Lavage: Inject 5 ml of cold PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.

-

Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Flow Cytometry:

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cell pellet in FACS buffer.

-

Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b).

-

Analyze the stained cells using a flow cytometer to quantify the number and percentage of neutrophils.

-

-

Data Analysis: Compare the total number of neutrophils in the peritoneal cavity of this compound-treated mice to the vehicle-treated control group.

The Discovery and Synthesis of LJP 1586: A Potent and Selective Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LJP 1586, chemically identified as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, potent, and selective small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1] This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the methodologies for its synthesis and biological evaluation, presents key quantitative data in structured tables, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams. The data presented herein supports the potential of this compound as a therapeutic agent for various inflammatory conditions.

Introduction: Targeting Semicarbazide-Sensitive Amine Oxidase (SSAO)

Semicarbazide-sensitive amine oxidase (SSAO) is a copper-containing enzyme that plays a dual role in cellular function. It catalyzes the oxidative deamination of primary amines, producing aldehydes, ammonia (B1221849), and hydrogen peroxide.[1] Additionally, as vascular adhesion protein-1 (VAP-1), it is involved in the migration of leukocytes to sites of inflammation.[1] The enzymatic activity of SSAO is crucial for its role in leukocyte trafficking.[1] Consequently, inhibiting SSAO enzyme activity presents a promising therapeutic strategy for the development of novel anti-inflammatory agents. This compound was developed as a potent and selective inhibitor of SSAO to address this therapeutic target.

Discovery and Synthesis of this compound

The discovery of this compound was the result of a targeted effort to identify small molecule inhibitors of SSAO with high potency and selectivity.

Chemical Structure

The chemical structure of this compound is (Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine hydrochloride.

Synthesis of this compound

The following is a representative synthetic route for this compound, based on analogous chemical syntheses.

Experimental Protocol: Synthesis of Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (this compound)

-

Step 1: Synthesis of (Z)-3-fluoro-2-(4-methoxybenzyl)prop-2-en-1-ol: To a solution of a suitable starting material, such as a propargyl alcohol derivative, in an appropriate solvent, a fluorinating agent is added at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified by column chromatography.

-

Step 2: Conversion to the corresponding allylic chloride: The alcohol from Step 1 is treated with a chlorinating agent, such as thionyl chloride, in the presence of a base to yield the allylic chloride. The reaction is typically performed at low temperatures to minimize side reactions.

-

Step 3: Amination to form the primary amine: The allylic chloride is reacted with a source of ammonia, such as sodium azide (B81097) followed by reduction, or directly with ammonia in a suitable solvent, to introduce the primary amine functionality.

-

Step 4: Salt formation: The resulting free base is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt, this compound. The final product is then purified by recrystallization.

Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would be detailed in the relevant patent literature.

Biological Activity and Mechanism of Action

This compound exerts its anti-inflammatory effects through the potent and selective inhibition of SSAO.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of both rodent and human SSAO activity.[1] Its selectivity was confirmed against a broad panel of other enzymes and receptors, including monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Rodent SSAO | 4 - 43 |

| Human SSAO | 4 - 43 |

Data sourced from O'Rourke et al., 2008.[1]

Experimental Protocol: SSAO Inhibition Assay

-

Enzyme Source: Recombinant human or rodent SSAO, or tissue homogenates known to express SSAO (e.g., rat lung).

-

Substrate: Benzylamine is a commonly used substrate for SSAO.

-

Assay Principle: The assay measures the production of hydrogen peroxide, a product of the SSAO-catalyzed reaction. This is often done using a coupled reaction with horseradish peroxidase and a fluorogenic or chromogenic substrate.

-

Procedure: The enzyme is incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate. The rate of product formation is measured over time using a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

In Vivo Pharmacodynamics and Efficacy

Oral administration of this compound demonstrated complete inhibition of SSAO activity in vivo with a long pharmacodynamic half-life.[1]

Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound

| Parameter | Species | Value |

| ED50 (SSAO inhibition) | Rat | 0.1 - 1 mg/kg |

| Pharmacodynamic Half-life | Rat | > 24 hours |

| Inhibition of Neutrophil Accumulation | Mouse | Significant, dose-dependent |

| Reduction in Transmigrated Cells (LPS-induced lung inflammation) | Rat | 55% at 10 mg/kg |

Data sourced from O'Rourke et al., 2008.[1]

Experimental Protocol: Rat Model of LPS-Induced Lung Inflammation

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Inflammation: Lipopolysaccharide (LPS) is administered intratracheally to induce lung inflammation.

-

Treatment: this compound is administered orally at various doses prior to LPS challenge.

-

Endpoint: Bronchoalveolar lavage (BAL) is performed to collect cells from the lungs. The number of transmigrated cells, particularly neutrophils, is quantified.

-

Data Analysis: The percentage reduction in cell migration in the this compound-treated groups is compared to the vehicle-treated control group.

Experimental Protocol: Mouse Model of Inflammatory Leukocyte Trafficking

-

Animal Model: Male BALB/c mice.

-

Induction of Leukocyte Trafficking: A local inflammatory response is induced, for example, by intraperitoneal injection of a chemoattractant.

-

Treatment: this compound is administered orally at various doses prior to the inflammatory challenge.

-

Endpoint: Peritoneal lavage is performed to collect recruited leukocytes. The number and type of leukocytes are determined by flow cytometry or manual counting.

-

Data Analysis: The dose-dependent inhibition of leukocyte accumulation is determined.

Logical Workflow of this compound Discovery and Preclinical Evaluation

The development of this compound followed a logical progression from initial concept to in vivo proof-of-concept.

Conclusion

This compound is a potent and selective inhibitor of SSAO with demonstrated anti-inflammatory activity in preclinical models. Its oral bioavailability and long pharmacodynamic half-life make it an attractive candidate for the treatment of a range of inflammatory diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of SSAO inhibition and the further development of this compound and related compounds.

References

LJP 1586: A Technical Guide to its Structure-Activity Relationship as a Semicarbazide-Sensitive Amine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJP 1586, chemically identified as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a crucial role in inflammation by catalyzing the oxidative deamination of primary amines, leading to the production of cytotoxic aldehydes and hydrogen peroxide, and is involved in leukocyte migration. The inhibitory action of this compound on SSAO makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction to this compound and its Target: SSAO

Semicarbazide-sensitive amine oxidase (SSAO) is a copper-containing enzyme belonging to the primary-amine oxidase family. It is found in various tissues, with high levels in vascular smooth muscle. The enzymatic activity of SSAO results in the oxidative deamination of primary amines, producing the corresponding aldehyde, ammonia, and hydrogen peroxide. This process is implicated in pathological conditions such as diabetes mellitus, atherosclerosis, and particularly inflammation, where SSAO facilitates the migration of leukocytes to inflammatory sites.[1]

This compound is a selective inhibitor of SSAO, demonstrating potent anti-inflammatory properties in preclinical models. Its mechanism of action is centered on the irreversible inhibition of SSAO's enzymatic activity, thereby mitigating the downstream inflammatory cascade.

Structure-Activity Relationship (SAR) of this compound and its Analogs

Key Structural Features for Activity:

-

The Allylamine (B125299) Moiety: The primary amine is crucial for the interaction with the SSAO active site.

-

The Halogen Atom: The presence of a halogen, particularly fluorine, at the 3-position of the allylamine is critical for potent, irreversible inhibition. Studies have shown that fluorine-containing derivatives are approximately three times more potent than their chloro-analogues. The halogen is believed to play a role in the mechanism of irreversible inactivation of the enzyme.

-

The 2-Substituted Phenyl Ring: The 2-(4-methoxybenzyl) group contributes to the binding affinity and selectivity of the inhibitor. The electronic and steric properties of the substituent on the phenyl ring are expected to modulate the inhibitory potency.

Based on the available literature, the following SAR trends can be summarized:

| Compound Class | Key Structural Feature | Impact on SSAO Inhibition |

| 2-Phenyl-3-haloallylamines | Fluorine at the 3-position | More potent inhibition compared to chlorine. |

| Halogen at the 3-position | Essential for irreversible inhibition. | |

| 2-Phenylallylamine | Lack of halogen at the 3-position | Reversible inhibition and acts as a substrate. |

Quantitative Inhibitory Data

This compound has demonstrated potent inhibition of SSAO across different species. The following table summarizes the key quantitative data for this compound.

| Parameter | Species | Value |

| IC50 | Rodent | 4 - 43 nM |

| Human | 4 - 43 nM | |

| ED50 | Rat (lung SSAO inhibition) | 0.1 - 1 mg/kg (oral) |

| Pharmacodynamic Half-life | Rat | > 24 hours |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO. The proposed mechanism involves the irreversible binding of this compound to the active site of the enzyme, preventing the oxidative deamination of endogenous primary amines.

Caption: Mechanism of action of this compound in inhibiting the SSAO-mediated inflammatory pathway.

Experimental Protocols

SSAO Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against SSAO.

Caption: Workflow for a typical SSAO inhibition assay using a radiolabeled substrate.

Detailed Methodology:

-

Enzyme Source Preparation: Homogenize tissues known to have high SSAO activity (e.g., rat aorta) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Inhibitor Incubation: Pre-incubate the tissue homogenate with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of a radiolabeled substrate, such as [14C]benzylamine.

-

Reaction Incubation: Allow the reaction to proceed for a defined period at 37°C.

-

Reaction Termination: Stop the reaction by adding an acid, such as citric acid, to lower the pH.

-

Product Extraction: Selectively extract the radiolabeled product (e.g., [14C]benzaldehyde) into an organic solvent (e.g., toluene/ethyl acetate (B1210297) mixture).

-

Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model: LPS-Induced Lung Inflammation in Rats

This protocol outlines a common in vivo model to assess the anti-inflammatory efficacy of this compound.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LJP 1586

For Researchers, Scientists, and Drug Development Professionals

Introduction

LJP 1586, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, orally active, and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a crucial role in the inflammatory cascade, particularly in mediating the migration of leukocytes to sites of inflammation. By inhibiting SSAO, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data.

Core Pharmacodynamics

This compound is a potent inhibitor of both rodent and human SSAO activity. Its mechanism of action is centered on the irreversible inhibition of the enzymatic activity of SSAO, which is essential for its role in leukocyte trafficking.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 | Rodent & Human | 4 - 43 nM | [1] |

| ED50 | Rat (lung SSAO inhibition) | 0.1 - 1 mg/kg (oral) | [1] |

| Pharmacodynamic Half-life | Rat | > 24 hours | [1] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of SSAO activity in vitro. ED50 (Median effective dose) represents the dose of this compound that produces a complete inhibition of rat lung SSAO in 50% of the population.

The selectivity of this compound has been confirmed against a wide panel of other enzymes and receptors, including monoamine oxidases A and B, highlighting its targeted activity towards SSAO.[1]

Signaling Pathway of SSAO/VAP-1 in Inflammation and Inhibition by this compound

SSAO/VAP-1 is expressed on the surface of endothelial cells and its enzymatic activity is crucial for the transmigration of leukocytes from the bloodstream into inflamed tissues. The inhibition of this pathway by this compound is a key aspect of its anti-inflammatory effect.

Pharmacokinetics

While comprehensive pharmacokinetic data such as Cmax, Tmax, and AUC are not publicly available in the reviewed literature, the pharmacodynamic half-life of this compound in rats is reported to be greater than 24 hours, suggesting a sustained in vivo effect despite a potentially shorter plasma half-life.[1] This prolonged pharmacodynamic effect is a key characteristic of its therapeutic potential, allowing for less frequent dosing.

Experimental Protocols

The anti-inflammatory effects of this compound have been demonstrated in established preclinical models of inflammation.

Rat Model of LPS-Induced Lung Inflammation

This model is used to assess the ability of a compound to inhibit lung inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.

-

Methodology:

-

Male Sprague-Dawley rats are administered this compound orally at a dose of 10 mg/kg.[1]

-

Subsequently, inflammation is induced by intratracheal instillation of LPS.

-

After a set period, typically several hours, a bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.

-

The total number of inflammatory cells, particularly neutrophils, in the BAL fluid is quantified to assess the degree of inflammation.

-

-

Key Findings: Administration of 10 mg/kg this compound resulted in a significant 55% reduction in the number of transmigrated cells recovered by bronchoalveolar lavage in a rat model of LPS-induced lung inflammation.[1]

Mouse Model of Inflammatory Leukocyte Trafficking

This model evaluates the in vivo efficacy of a compound in preventing the migration of leukocytes to an inflammatory site.

-

Methodology:

-

Mice are treated with oral doses of this compound.

-

An inflammatory stimulus is introduced to induce leukocyte trafficking to a specific tissue or cavity (e.g., peritoneal cavity).

-

After a defined period, the number of accumulated neutrophils in the target area is quantified.

-

-

Key Findings: Oral administration of this compound led to a significant, dose-dependent inhibition of neutrophil accumulation in a mouse model of inflammatory leukocyte trafficking. The effect was comparable to that of an anti-leukocyte function-associated antigen-1 (LFA-1) antibody, a known inhibitor of leukocyte adhesion.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a preclinical model of inflammation.

Conclusion

This compound is a potent and selective SSAO/VAP-1 inhibitor with significant anti-inflammatory properties demonstrated in preclinical models. Its long pharmacodynamic half-life suggests the potential for sustained therapeutic effects. The data summarized in this guide underscore the promise of this compound as a novel therapeutic agent for inflammatory diseases. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

In Vitro Characterization of LJP 1586: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LJP 1586, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This document details the molecule's inhibitory activity, selectivity, and its effects in cell-based models of inflammation, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Introduction to this compound

This compound, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a small molecule inhibitor of SSAO/VAP-1. SSAO is a copper-containing enzyme that plays a crucial role in inflammation by catalyzing the oxidative deamination of primary amines, producing hydrogen peroxide, ammonia, and the corresponding aldehyde. This enzymatic activity is also involved in the migration of leukocytes to inflammatory sites. By inhibiting SSAO, this compound presents a promising therapeutic strategy for various inflammatory diseases.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been evaluated in various enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against SSAO

| Target Enzyme | Species | IC50 (nM) |

| SSAO/VAP-1 | Rodent | 4 - 43 |

| SSAO/VAP-1 | Human | 4 - 43 |

Data represents the concentration of this compound required to inhibit 50% of the SSAO enzyme activity in vitro.

Table 2: In Vitro Selectivity Profile of this compound

| Target Enzyme | Species | Activity |

| Monoamine Oxidase A (MAO-A) | Not specified | Selective over |

| Monoamine Oxidase B (MAO-B) | Not specified | Selective over |

This compound has been confirmed to be selective for SSAO over monoamine oxidases A and B.

Experimental Protocols

This section outlines the detailed methodologies for the key in vitro experiments used to characterize this compound.

SSAO/VAP-1 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds against SSAO.

Objective: To determine the IC50 value of this compound against rodent and human SSAO.

Materials:

-

Recombinant rodent and human SSAO/VAP-1

-

This compound

-

Benzylamine (substrate)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

In a 96-well black microplate, add the SSAO enzyme (rodent or human) to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known SSAO inhibitor).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in PBS.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a fluorometric plate reader.

-

Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Leukocyte Adhesion Assay (Representative Protocol)

This protocol describes a cell-based assay to evaluate the effect of this compound on leukocyte adhesion to endothelial cells, a key step in the inflammatory response.

Objective: To assess the ability of this compound to inhibit leukocyte adhesion to activated endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human neutrophils (or other leukocyte cell line)

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Calcein-AM (fluorescent dye)

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for neutrophils)

-

96-well tissue culture plates

-

Fluorescence microscope and plate reader

Procedure:

-

Seed HUVECs into a 96-well tissue culture plate and grow to confluence.

-

Activate the HUVEC monolayer by treating with TNF-α for 4-6 hours to induce the expression of adhesion molecules, including VAP-1.

-

Isolate human neutrophils from fresh blood or use a suitable leukocyte cell line.

-

Label the neutrophils with the fluorescent dye Calcein-AM.

-

Pre-incubate the activated HUVEC monolayer with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Add the Calcein-AM labeled neutrophils to the HUVEC-containing wells.

-

Co-incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent neutrophils.

-

Quantify the number of adherent neutrophils by measuring the fluorescence intensity in each well using a fluorescence plate reader.

-

Visualize and capture images of adherent neutrophils using a fluorescence microscope.

-

Calculate the percentage of inhibition of leukocyte adhesion for each concentration of this compound compared to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the in vitro characterization of this compound.

Caption: SSAO/VAP-1 Signaling Pathway in Leukocyte Adhesion.

Caption: Workflow for SSAO/VAP-1 Enzyme Inhibition Assay.

Caption: Workflow for In Vitro Leukocyte Adhesion Assay.

LJP 1586: Target Validation of a Novel Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor in Inflammatory Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant burden on global health, and the demand for novel, effective therapeutics remains high. One promising target in the inflammatory cascade is Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This membrane-bound enzyme and adhesion molecule plays a critical role in the recruitment of leukocytes to sites of inflammation. LJP 1586, a potent and selective small molecule inhibitor of SSAO, has demonstrated significant anti-inflammatory effects in preclinical models, validating SSAO as a viable therapeutic target. This whitepaper provides a comprehensive overview of the target validation for this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and a visual representation of the underlying signaling pathways and experimental workflows.

Introduction: SSAO/VAP-1 as a Therapeutic Target in Inflammation

Semicarbazide-Sensitive Amine Oxidase (SSAO), also designated as Vascular Adhesion Protein-1 (VAP-1), is a dual-function protein expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1] Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[2] These products, particularly H₂O₂, can act as signaling molecules, promoting an inflammatory environment.

Crucially, SSAO/VAP-1 also functions as an adhesion molecule that mediates the trafficking and transmigration of leukocytes from the bloodstream into inflamed tissues.[3][4] During inflammation, SSAO/VAP-1 expression is upregulated on the endothelial surface.[1] The enzymatic activity of SSAO is considered essential for the process of leukocyte extravasation.[2] By inhibiting SSAO, it is possible to both reduce the production of pro-inflammatory mediators and block the infiltration of immune cells into tissues, thereby attenuating the inflammatory response. This dual mechanism of action makes SSAO/VAP-1 a compelling target for the development of novel anti-inflammatory drugs. This compound has emerged as a potent and selective inhibitor of this target.[2]

This compound: Quantitative Preclinical Data

This compound has been characterized as a potent and selective inhibitor of both rodent and human SSAO.[2] Its efficacy has been demonstrated in multiple preclinical models of inflammation. The following tables summarize the key quantitative data supporting the validation of this compound's target engagement and in vivo activity.

Table 1: In Vitro Inhibitory Activity of this compound against SSAO [2]

| Species | IC₅₀ (nM) |

| Rodent | 4 - 43 |

| Human | 4 - 43 |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of SSAO enzymatic activity in vitro.

Table 2: In Vivo Efficacy of this compound [2]

| Animal Model | Parameter | Value |

| Rat | ED₅₀ (Rat Lung SSAO Inhibition) | 0.1 - 1 mg/kg |

| Rat | Pharmacodynamic Half-life | > 24 hours |

| Rat (LPS-Induced Lung Inflammation) | Reduction in Transmigrated Cells (10 mg/kg) | 55% |

| Mouse (Inflammatory Leukocyte Trafficking) | Inhibition of Neutrophil Accumulation | Dose-dependent |

ED₅₀ (Half-maximal effective dose) represents the dose of this compound that produces 50% of its maximal effect in vivo.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of this compound are directly attributable to its inhibition of SSAO/VAP-1. The signaling cascade initiated by SSAO/VAP-1 in an inflammatory context is multifaceted.

Diagram 1: SSAO/VAP-1 Signaling Pathway in Inflammation

Caption: SSAO/VAP-1 signaling cascade in inflammation.

As depicted, inflammatory stimuli lead to the upregulation of SSAO/VAP-1 on the endothelial cell surface. The enzymatic activity of SSAO/VAP-1 on primary amine substrates generates hydrogen peroxide, which in turn can activate the NF-κB signaling pathway. This activation leads to the increased expression of other crucial adhesion molecules, further amplifying the inflammatory response. Simultaneously, SSAO/VAP-1 acts as an adhesion receptor for leukocytes, facilitating their attachment to the endothelium and subsequent migration into the surrounding tissue. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of SSAO/VAP-1, thereby blocking both the generation of pro-inflammatory signals and the leukocyte adhesion process.

Experimental Protocols

The validation of this compound as a potent anti-inflammatory agent relies on a series of well-defined in vitro and in vivo experiments. The following sections provide detailed methodologies representative of those used to characterize SSAO inhibitors.

In Vitro SSAO/VAP-1 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory potency (IC₅₀) of a compound against SSAO/VAP-1.

Diagram 2: Workflow for In Vitro SSAO/VAP-1 Inhibition Assay

Caption: General workflow for an in vitro SSAO inhibition assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human or rodent SSAO/VAP-1 enzyme.

-

SSAO substrate (e.g., benzylamine).

-

This compound, serially diluted to a range of concentrations.

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Detection system: A common method involves a coupled reaction to measure hydrogen peroxide production, for example, using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.

-

96-well microplate.

-

Plate reader capable of measuring fluorescence or absorbance.

-

-

Procedure:

-

In a 96-well plate, add the recombinant SSAO/VAP-1 enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the SSAO substrate to all wells.

-

Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow for product formation.

-

Stop the reaction (if necessary) and add the detection reagents.

-

Measure the signal (e.g., fluorescence at the appropriate excitation/emission wavelengths).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

In Vivo LPS-Induced Lung Inflammation Model in Rats

This model is used to evaluate the efficacy of an anti-inflammatory compound in a model of acute lung injury.

References

The Impact of LJP 1586 on Cellular Inflammatory Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJP 1586 is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a critical dual role in the inflammatory cascade, acting as both an adhesion molecule for leukocytes and a catalyst for the production of pro-inflammatory signaling molecules. By inhibiting SSAO, this compound effectively attenuates the inflammatory response. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Introduction to this compound and its Target: SSAO/VAP-1

This compound, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO).[1] SSAO, also designated as Vascular Adhesion Protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines. This reaction produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1] SSAO/VAP-1 is primarily found on the surface of endothelial cells, smooth muscle cells, and adipocytes.

The dual functionality of SSAO/VAP-1 is central to its role in inflammation. As an adhesion molecule, it facilitates the migration of leukocytes from the bloodstream to inflamed tissues.[2] Its enzymatic activity, particularly the generation of H₂O₂, acts as a secondary signaling mechanism that amplifies the inflammatory response.[2][3] this compound's therapeutic potential lies in its ability to selectively inhibit this enzymatic activity, thereby disrupting downstream inflammatory signaling and leukocyte trafficking.

Quantitative Data on this compound Efficacy

The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The following tables summarize the key quantitative findings.

| Parameter | Species | Value | Reference |

| IC₅₀ | Rodent | 4 - 43 nM | [1] |

| Human | 4 - 43 nM | [1] | |

| ED₅₀ | Rat (lung SSAO inhibition) | 0.1 - 1 mg/kg | [1] |

Table 1: In Vitro and In Vivo Potency of this compound. This table outlines the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective dose (ED₅₀) of this compound.

| Experimental Model | Animal Model | Treatment | Outcome | Reference |

| Inflammatory Leukocyte Trafficking | Mouse | Oral dosing with this compound | Significant dose-dependent inhibition of neutrophil accumulation | [1] |

| LPS-Induced Lung Inflammation | Rat | 10 mg/kg this compound | 55% significant reduction in transmigrated cells recovered by bronchoalveolar lavage | [1] |

Table 2: Anti-inflammatory Effects of this compound in Animal Models. This table summarizes the significant anti-inflammatory effects of this compound observed in preclinical studies.

Cellular Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of SSAO/VAP-1's enzymatic activity. This inhibition disrupts a cascade of downstream signaling events that are crucial for the propagation of inflammation.

The SSAO/VAP-1 Signaling Cascade

SSAO/VAP-1, when activated by its substrates (primary amines), produces hydrogen peroxide (H₂O₂). H₂O₂ acts as a second messenger, triggering several intracellular signaling pathways in endothelial cells. These pathways include:

-

Nuclear Factor-kappa B (NF-κB) Activation: H₂O₂ can lead to the activation of the NF-κB transcription factor.[2][3] Activated NF-κB translocates to the nucleus and induces the expression of genes encoding for various pro-inflammatory molecules, including other adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin, and P-selectin) and chemokines.[2]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is involved in cell survival, proliferation, and migration. H₂O₂ generated by SSAO can activate this pathway, contributing to the inflammatory response and leukocyte trafficking.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of inflammation.[4][5][6] SSAO-derived H₂O₂ can activate MAPK pathways, further promoting the expression of pro-inflammatory genes.[2][3]

By inhibiting the production of H₂O₂, this compound effectively dampens the activation of these downstream pathways, leading to a reduction in the expression of adhesion molecules and a subsequent decrease in leukocyte infiltration into inflamed tissues.

Figure 1: The SSAO/VAP-1 signaling pathway and the inhibitory action of this compound.